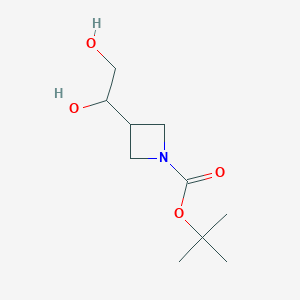

Tert-butyl3-(1,2-dihydroxyethyl)azetidine-1-carboxylate

Description

tert-Butyl 3-(1,2-dihydroxyethyl)azetidine-1-carboxylate is a heterocyclic compound featuring a four-membered azetidine ring substituted with a 1,2-dihydroxyethyl group at the 3-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. This structure combines the conformational rigidity of the azetidine ring with the hydrophilic and reactive dihydroxyethyl moiety, making it a valuable intermediate in medicinal chemistry and organic synthesis.

Properties

Molecular Formula |

C10H19NO4 |

|---|---|

Molecular Weight |

217.26 g/mol |

IUPAC Name |

tert-butyl 3-(1,2-dihydroxyethyl)azetidine-1-carboxylate |

InChI |

InChI=1S/C10H19NO4/c1-10(2,3)15-9(14)11-4-7(5-11)8(13)6-12/h7-8,12-13H,4-6H2,1-3H3 |

InChI Key |

RTZOSQFRADBDJU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C(CO)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl3-(1,2-dihydroxyethyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl chloroformate and appropriate dihydroxyethyl precursors. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl3-(1,2-dihydroxyethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: The compound can be reduced to form different derivatives with altered functional groups.

Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Unfortunately, the available search results contain limited information regarding the applications of tert-butyl3-(1,2-dihydroxyethyl)azetidine-1-carboxylate. While some search results mention the compound, they do not provide sufficient detail for a comprehensive article with data tables and case studies as requested.

Here's what can be gathered from the search results:

Scientific Research Applications

- Chemistry : this compound is used as a building block in chemical synthesis.

- Antimicrobial Efficacy: A study evaluated the antimicrobial efficacy of Tert-butyl 3-(1,2-dihydroxyethyl)azetidine-1-carboxylate against Escherichia coli and Staphylococcus aureus.

Additional Information on Related Compounds

The search results also provide information on related azetidine compounds, which may offer some context, though not directly applicable to this compound:

- tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate: This compound is utilized in the synthesis of biologically active molecules, novel drug candidates, polymer formulations, and agrochemicals. It also has applications in catalysis and nanotechnology .

- Azetidines: Azetidines, in general, have applications in the preparation of bioactive compounds like bronchodilating and anti-inflammatory drugs, and antibacterial agents .

- tert-Butyl 3-(bromomethyl)azetidine-1-carboxylate : This is another azetidine derivative .

- tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate: This compound is also mentioned in the search results .

Mechanism of Action

The mechanism of action of tert-butyl3-(1,2-dihydroxyethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl groups and the azetidine ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-butyl 3-(1,2-dihydroxyethyl)azetidine-1-carboxylate with five structurally related azetidine derivatives, focusing on synthesis strategies, physicochemical properties, and functional outcomes.

tert-Butyl 3-(2-Methoxyethylidene)azetidine-1-carboxylate (Compound 16)

- Synthesis : Prepared via reduction of tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate using DIABL-H in toluene at −20°C, followed by methylation with iodomethane and K₂CO₃ in DMF (43% yield for reduction, 60% yield for methylation) .

- Key Features :

- The methoxyethylidene group introduces electron-withdrawing effects, enhancing electrophilicity for nucleophilic additions.

- Exhibits lower polarity compared to the dihydroxyethyl analog due to the methoxy group.

- Applications : Used as a precursor for functionalized azetidines in drug discovery .

tert-Butyl 3-(1-Hydroxybutyl)-2-(4-Methoxyphenyl)azetidine-1-carboxylate (Compound 1h)

- Synthesis : Synthesized via regioselective cyclization under basic conditions (42% yield). The 4-methoxyphenyl group directs stereoselectivity, favoring a cis-configuration between the hydroxybutyl and aryl substituents .

- Key Features :

- The bulky 4-methoxyphenyl group enhances steric hindrance, reducing reaction rates in subsequent derivatizations.

- Higher lipophilicity (LogP ~2.5) compared to the dihydroxyethyl analog due to the aryl and hydroxybutyl groups.

- Applications : Explored in asymmetric catalysis and chiral ligand design .

tert-Butyl 3-(2-Bromoethyl)azetidine-1-carboxylate

- Physicochemical Properties :

- Stability : Susceptible to nucleophilic substitution at the bromine atom, limiting long-term storage under humid conditions .

tert-Butyl 3-(Cyanomethylene)azetidine-1-carboxylate (Compound 1i)

- Synthesis: Achieved via a one-step protocol under mild conditions (72% yield). The cyano group enhances electrophilicity for cycloaddition reactions .

- Key Features: Higher thermal stability compared to dihydroxyethyl analogs due to the conjugated cyanomethylene group. Polar surface area (TPSA): ~65 Ų, indicating moderate solubility in polar solvents .

tert-Butyl 3-(2-(Methyl(phenyl)amino)-2-oxoethylidene)azetidine-1-carboxylate (Compound 1h)

- Synthesis : Prepared via coupling of carboxylic acid derivatives with N-methylaniline (62% yield). The amide group introduces hydrogen-bonding capability .

- Applications : Investigated for kinase inhibition due to its planar, conjugated system .

Comparative Data Table

| Compound Name | Substituent(s) | Synthesis Yield | Key Reactivity | LogP (Predicted) | Applications |

|---|---|---|---|---|---|

| tert-Butyl 3-(1,2-dihydroxyethyl)azetidine-1-carboxylate | 1,2-Dihydroxyethyl | Not reported | Hydroxyl-directed functionalization | ~−0.5 | Chiral intermediates, drug delivery |

| tert-Butyl 3-(2-methoxyethylidene)azetidine-1-carboxylate | Methoxyethylidene | 43–60% | Electrophilic addition | 1.8 | Precursor for bioactive azetidines |

| tert-Butyl 3-(1-hydroxybutyl)-2-(4-methoxyphenyl)azetidine-1-carboxylate | Hydroxybutyl, 4-methoxyphenyl | 42% | Steroselective cyclization | 2.5 | Asymmetric catalysis |

| tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate | Bromoethyl | Not reported | Cross-coupling reactions | 2.1 | Functional material synthesis |

| tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate | Cyanomethylene | 72% | Cycloaddition reactions | 1.2 | Electrophilic scaffolds |

Research Findings and Implications

Solubility : The dihydroxyethyl substituent significantly increases hydrophilicity (LogP ~−0.5) compared to methoxy- or aryl-substituted analogs (LogP 1.8–2.5), making it suitable for aqueous-phase reactions .

Stability: Unlike bromoethyl or cyanomethylene analogs, the dihydroxyethyl group may confer susceptibility to oxidative degradation, as seen in ascorbic acid derivatives (e.g., 5-(1,2-dihydroxyethyl)-furantrione in ) .

Biological Activity

Tert-butyl 3-(1,2-dihydroxyethyl)azetidine-1-carboxylate is a compound that has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant research findings, and case studies.

Chemical Structure and Properties

- Molecular Formula : C9H17N2O4

- CAS Number : 325775-44-8

- Functional Groups : Azetidine ring, carboxylate group, and hydroxyl groups.

The presence of hydroxyl groups in the structure is significant as they can enhance the compound's solubility and reactivity with biological targets.

Mechanisms of Biological Activity

The biological activity of Tert-butyl 3-(1,2-dihydroxyethyl)azetidine-1-carboxylate is attributed to several mechanisms:

- Covalent Modification : The compound can form covalent bonds with nucleophilic sites in proteins, potentially altering their function and signaling pathways.

- Interaction with Receptors : It may interact with specific receptors involved in various biological processes, influencing cellular responses.

- Antioxidant Activity : The dihydroxyethyl group can contribute to antioxidant properties, providing protective effects against oxidative stress.

In Vitro Studies

In vitro studies have demonstrated that Tert-butyl 3-(1,2-dihydroxyethyl)azetidine-1-carboxylate exhibits various biological activities:

- Antimicrobial Activity : The compound has shown effectiveness against several bacterial strains, indicating potential as an antimicrobial agent.

- Cytotoxicity : Research indicates that it may possess cytotoxic properties against cancer cell lines, suggesting its utility in cancer therapy.

In Vivo Studies

In vivo studies are essential for understanding the pharmacokinetics and therapeutic potential of this compound:

- Animal Model Studies : Experiments conducted on animal models have indicated that the compound may reduce tumor growth when administered at specific dosages.

- Safety Profile : Preliminary toxicity assessments suggest a favorable safety profile, although further studies are needed to confirm these findings.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of Tert-butyl 3-(1,2-dihydroxyethyl)azetidine-1-carboxylate against Escherichia coli and Staphylococcus aureus. Results indicated that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL. This suggests its potential use in developing new antibiotics.

Case Study 2: Cancer Cell Line Testing

In another study, the compound was tested against various cancer cell lines (e.g., breast and colon cancer). The results showed a significant reduction in cell viability at concentrations ranging from 10 to 100 µM. Further analysis revealed that the compound induced apoptosis in cancer cells through mitochondrial pathways.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.